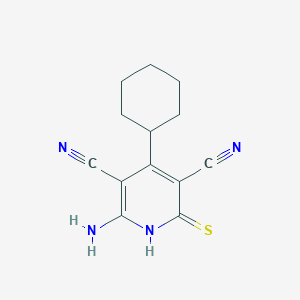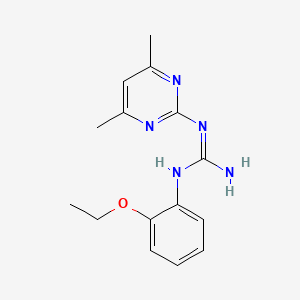![molecular formula C16H13NO3S B5910355 3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one is a chemical compound that is widely used in scientific research. It is also known as MPTP and is used as a research tool to study the effects of oxidative stress on the brain.
作用機序
MPTP is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria of dopaminergic neurons. This accumulation leads to the inhibition of mitochondrial complex I, which results in oxidative stress and cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of MPTP are well documented. MPTP induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in the brain, leading to the loss of dopaminergic neurons.
実験室実験の利点と制限
MPTP is a widely used research tool due to its ability to induce Parkinson's disease-like symptoms in animal models. It is a well-characterized compound, and its mechanism of action is well understood. However, there are some limitations to using MPTP in lab experiments. MPTP is highly toxic and must be handled with care. It also has a short half-life, which makes it difficult to study the long-term effects of MPTP exposure.
将来の方向性
There are many future directions for research involving MPTP. One area of research is the development of new compounds that can selectively target dopaminergic neurons without causing oxidative stress. Another area of research is the development of new animal models that more closely mimic Parkinson's disease in humans. Additionally, research is needed to understand the long-term effects of MPTP exposure and to develop new treatments for Parkinson's disease.
Conclusion:
In conclusion, 3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one is a well-characterized compound that is widely used in scientific research. It is used as a tool to study the effects of oxidative stress on the brain and to induce Parkinson's disease-like symptoms in animal models. While there are some limitations to using MPTP in lab experiments, there are many future directions for research involving this compound.
合成法
The synthesis of MPTP involves the reaction of p-methylthiophenol with p-nitrobenzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain MPTP. The purity of the final product is confirmed using analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
MPTP is widely used in scientific research to study the effects of oxidative stress on the brain. It is used as a tool to induce Parkinson's disease-like symptoms in animal models. MPTP is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This damage leads to the loss of dopamine in the brain, resulting in Parkinson's disease-like symptoms.
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVPFRYKPHVMX-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)






![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)